methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester, a fluoroethyl group, and an iodine atom. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl and iodine substituents. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the iodine or fluoroethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium iodide, potassium fluoride, and various organometallic compounds are utilized for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluoroethyl and iodine substituents play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-chloroethyl)-4-iodo-1H-pyrazole-3-carboxylate: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
Methyl 1-(2-fluoroethyl)-4-bromo-1H-pyrazole-3-carboxylate: Similar structure but with a bromo substituent instead of an iodine atom.
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group at a different position on the pyrazole ring.
Uniqueness
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both fluoroethyl and iodine groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FIN2O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQACODTURPHCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1I)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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